molecular formula C14H21N3O6S B1194774 Isopenicillin N CAS No. 58678-43-6

Isopenicillin N

Cat. No. B1194774
CAS RN: 58678-43-6
M. Wt: 359.4 g/mol
InChI Key: MIFYHUACUWQUKT-GTQWGBSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopenicillin N is a penicillin. It is a conjugate acid of an isopenicillin N(1-).

Scientific Research Applications

Enzymatic Role and Mechanism

  • Isopenicillin N synthase (IPNS) plays a critical role in the biosynthesis of penicillin and cephalosporin antibiotics. It catalyzes the transformation of a specific tripeptide into isopenicillin N. Advanced studies using spectroscopic, molecular genetic, and crystallographic approaches have provided insights into the unique chemistry of IPNS, revealing information about the ferrous iron active site and iron binding in related non-heme iron-dependent dioxygenases (Kreisberg-Zakarin et al., 2004).
  • The biosynthesis of β-lactam antibiotics, such as penicillins and cephalosporins, begins with the conversion of specific amino acids into isopenicillin N. This process is regulated by various genetic factors and involves compartmentalization within the cell, highlighting the complex regulation and spatial organization of isopenicillin N synthesis (Martín, Ullán, & García-Estrada, 2010).

Enzymatic Properties and Kinetics

  • Studies on IPNS enzymatic properties using a continuous spectrophotometric assay have revealed the factors influencing its activity. These insights are vital for understanding the enzymatic process underlying the synthesis of isopenicillin N and its precursors to other antibiotics (Dubus et al., 2000).
  • Density-functional modeling of IPNS has provided a deeper understanding of its reaction mechanism. This research highlights the similarities between IPNS and other enzymes in the 2-His-1-carboxylate family, offering a broader perspective on the enzyme's function and its relation to other important biological processes (Lundberg, Siegbahn, & Morokuma, 2008).

Structural Insights and Substrate Interactions

  • Crystal structure studies of IPNS with various substrates and substrate analogues have provided valuable insights into its binding interactions and active site environment. This information is crucial for understanding the enzyme's specificity and potential for synthetic applications (Howard-Jones et al., 2005); (Howard-Jones et al., 2007).
  • Spectroscopic evidence has been gathered to identify the intermediates involved in the IPNS catalytic process. This research contributes to a comprehensive understanding of the enzyme's function at the molecular level (Tamanaha et al., 2016).

properties

CAS RN

58678-43-6

Product Name

Isopenicillin N

Molecular Formula

C14H21N3O6S

Molecular Weight

359.4 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(5S)-5-amino-5-carboxypentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23)/t6-,8+,9-,11+/m0/s1

InChI Key

MIFYHUACUWQUKT-GTQWGBSQSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@@H](C(=O)O)N)C(=O)O)C

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C

Other CAS RN

58678-43-6

synonyms

adicillin
cephalosporin N
D-4-amino-4-carboxybutyl penicillanic acid
isopenicillin N
penicillin N
penicillin N, (2S-(2alpha,5alpha,6beta(R*)))-isomer
penicillin N, monopotassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer
penicillin N, potassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer
penicillin N, potassium salt, (2S-(2alpha,5alpha,6beta(S*)))-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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